molecular formula C17H15IN2O2 B4172700 N-{2-[(allylamino)carbonyl]phenyl}-2-iodobenzamide

N-{2-[(allylamino)carbonyl]phenyl}-2-iodobenzamide

Cat. No. B4172700
M. Wt: 406.22 g/mol
InChI Key: VODWMFZUNXNJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(allylamino)carbonyl]phenyl}-2-iodobenzamide is a chemical compound that has been widely used in scientific research for its unique properties. It is a small molecule that has been shown to have potential applications in various fields, including medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-{2-[(allylamino)carbonyl]phenyl}-2-iodobenzamide involves its ability to bind to specific proteins in cells. It has been found to bind to the protein tubulin, which is involved in cell division. This binding inhibits the growth of cancer cells, as they require cell division to grow and multiply.
Biochemical and Physiological Effects:
N-{2-[(allylamino)carbonyl]phenyl}-2-iodobenzamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to affect the release of neurotransmitters, which can have an effect on brain function.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(allylamino)carbonyl]phenyl}-2-iodobenzamide in lab experiments is its ability to selectively target certain proteins in cells. This allows for more specific and targeted research. However, one limitation is that it can be difficult to obtain pure N-{2-[(allylamino)carbonyl]phenyl}-2-iodobenzamide, which can affect the accuracy of research results.

Future Directions

There are many future directions for research involving N-{2-[(allylamino)carbonyl]phenyl}-2-iodobenzamide. One area of research is its potential use in developing new cancer treatments. Another area of research is its potential use in neuroscience, as it has been shown to affect the release of neurotransmitters. Additionally, further research can be conducted to better understand the mechanism of action of N-{2-[(allylamino)carbonyl]phenyl}-2-iodobenzamide, which can lead to the development of more effective treatments.

Scientific Research Applications

N-{2-[(allylamino)carbonyl]phenyl}-2-iodobenzamide has been used in various scientific research studies. It has been shown to have potential applications in cancer research, as it has been found to inhibit the growth of cancer cells. It has also been used in neuroscience research, as it has been shown to have an effect on the release of neurotransmitters.

properties

IUPAC Name

2-[(2-iodobenzoyl)amino]-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15IN2O2/c1-2-11-19-16(21)13-8-4-6-10-15(13)20-17(22)12-7-3-5-9-14(12)18/h2-10H,1,11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODWMFZUNXNJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.